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molecular formula C6H8F3NO2 B8743779 Acetamide, 2,2,2-trifluoro-N-(4-oxobutyl)- CAS No. 137232-81-6

Acetamide, 2,2,2-trifluoro-N-(4-oxobutyl)-

Cat. No. B8743779
M. Wt: 183.13 g/mol
InChI Key: RIEVCJDAGDYFEP-UHFFFAOYSA-N
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Patent
US09422232B2

Procedure details

N-(4-hydroxybutyl)trifluoroacetamide (1.65 g; 8.9 mmol) was dissolved in anhydrous DCM (9 mL) and cooled to 0° C. A solution of Dess-Martin periodinane (15% in DCM; 30 mL; 14.0 mmol) was added to the cooled solution and stirred first at 0° C. for 10 min and then at room temperature for 2.5 h. The reaction was quenched with 1:1 10% sodium thiosulfate and saturated NaHCO3 and the biphasic mixture vigorously stirred for 30 min. The layers were separated and the aqueous layer extracted with DCM. The combined organic layers were dried over MgSO4, filtrated and evaporated. The residue was purified by column chromatography (Hex:EtOAc 2:1+1% MeOH) providing N-(4-oxobutyl)trifluoroacetamide in a yield of 1.15 mg (71%).
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:12])[C:8]([F:11])([F:10])[F:9].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:12])[C:8]([F:10])([F:11])[F:9]

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
OCCCCNC(C(F)(F)F)=O
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred first at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1:1 10% sodium thiosulfate and saturated NaHCO3
STIRRING
Type
STIRRING
Details
the biphasic mixture vigorously stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Hex:EtOAc 2:1+1% MeOH)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=CCCCNC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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